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DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE

Cat. No.: B8739882
M. Wt: 228.24 g/mol
InChI Key: XRRVFMYYAGGSJO-ZETCQYMHSA-N
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Description

Contextual Significance of Malonate Derivatives in Organic Synthesis

Malonate derivatives, such as dimethyl malonate, are fundamental reagents in organic synthesis, primarily valued for their role as versatile nucleophiles in the formation of carbon-carbon bonds. acs.orgderpharmachemica.comchemicalbook.com The presence of two electron-withdrawing ester groups flanking a methylene (B1212753) (-CH2-) group renders the alpha-protons acidic and easily removable by a base. This generates a stabilized carbanion, known as a malonate enolate, which can participate in a variety of crucial chemical transformations.

One of the most prominent applications of malonate derivatives is in the malonic ester synthesis , a classic method for preparing carboxylic acids. Furthermore, these compounds are extensively used as nucleophiles in Michael additions , a conjugate addition reaction vital for forming carbon-carbon bonds with α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net This reaction is particularly powerful for the construction of cyclic systems and for introducing functionalized side chains. The resulting products from these reactions are often intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. frontiersin.orgnih.gov Malonate derivatives have also been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Importance of Chiral 2-Substituted Cyclohexanone (B45756) Systems as Synthetic Intermediates

Chiral 2-substituted cyclohexanone systems are of paramount importance in asymmetric synthesis, serving as versatile intermediates for a wide array of natural products and pharmaceutically active molecules. rsc.org The cyclohexanone ring provides a rigid scaffold that allows for predictable control over the stereochemical outcome of subsequent reactions. The presence of a chiral center at the 2-position introduces asymmetry, which can be leveraged to induce stereoselectivity in the formation of new stereocenters.

These chiral building blocks are integral to the synthesis of complex molecules such as terpenes, steroids, and alkaloids. rsc.org The development of efficient and stereoselective methods to access these intermediates is a significant area of research in organic chemistry. rsc.org Strategies to synthesize these systems often involve asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures. mdpi.com

Overview of Stereocontrol in Synthetic Design

Stereocontrol, the ability to selectively produce a single stereoisomer of a molecule, is a cornerstone of modern organic synthesis. acs.org For complex molecules, particularly those with biological activity, the specific three-dimensional arrangement of atoms is critical to their function. The synthesis of a single enantiomer or diastereomer is often essential, as different stereoisomers can have vastly different or even detrimental biological effects.

Key strategies for achieving stereocontrol include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This includes the use of chiral organocatalysts, transition-metal complexes with chiral ligands, and enzymes. nih.govacs.org

Chiral Auxiliaries: Covalently attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Substrate Control: Where an existing stereocenter in the substrate molecule influences the stereochemistry of a newly formed stereocenter.

The development of new methods for stereocontrol is a continuous effort in organic chemistry, aiming for higher efficiency, selectivity, and broader applicability.

Academic Research Landscape and Foundational Studies

While specific foundational studies focusing exclusively on Dimethyl (S)-2-(3-oxocyclohexyl)malonate are not prominent in the literature, its synthesis and utility can be inferred from extensive research on related structures. The molecule is a product of the asymmetric Michael addition of dimethyl malonate to cyclohexenone. This reaction has been a subject of significant investigation, with numerous catalytic systems developed to achieve high enantioselectivity.

A notable example is the use of chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), in the presence of a Lewis acid to facilitate the enantioselective Michael addition of dimethyl malonate to cyclohexenone. wikipedia.org This approach provides a direct route to enantiomerically enriched 2-substituted cyclohexanone derivatives. Organocatalysis has also emerged as a powerful tool for this transformation, offering a metal-free alternative for the synthesis of chiral cyclohexanones. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O5 B8739882 DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-[(1S)-3-oxocyclohexyl]propanedioate

InChI

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XRRVFMYYAGGSJO-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C([C@H]1CCCC(=O)C1)C(=O)OC

Canonical SMILES

COC(=O)C(C1CCCC(=O)C1)C(=O)OC

Origin of Product

United States

Stereoselective Synthesis Methodologies

Asymmetric Michael Addition Strategies to Incorporate the 3-Oxocyclohexyl Moiety

The conjugate addition of a malonate nucleophile to 2-cyclohexen-1-one is the most direct approach for the synthesis of dimethyl 2-(3-oxocyclohexyl)malonate. Achieving high stereoselectivity in this reaction is paramount and has been the focus of extensive research, employing organocatalytic, metal-catalyzed, and biocatalytic methods.

Organocatalytic Approaches for Enantioselective Conjugate Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of the Michael addition of dimethyl malonate to cyclohexenone, several classes of organocatalysts have proven effective.

Cinchona alkaloids and their derivatives are privileged scaffolds in organocatalysis, capable of promoting a wide range of asymmetric transformations. Their bifunctional nature, often possessing both a Brønsted base (the quinuclidine nitrogen) and a hydrogen-bond donor (the hydroxyl group or a thiourea moiety), allows for the simultaneous activation of both the nucleophile and the electrophile.

In the Michael addition of malonates to enones, Cinchona alkaloid-derived thiourea catalysts have been particularly successful. These catalysts activate the enone through hydrogen bonding with the thiourea moiety, while the tertiary amine of the cinchona alkaloid deprotonates the malonate, facilitating its addition. This dual activation model leads to a highly organized transition state, enabling efficient stereocontrol. While specific data for the synthesis of DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE using these catalysts is not extensively detailed in readily available literature, the general efficacy of these catalysts for similar transformations is well-established. For instance, novel primary amine thiourea organocatalysts derived from 9-amino(9-deoxy) cinchona alkaloids have been shown to catalyze the Michael addition of various malonates to cyclic enones with excellent yields and enantioselectivities nih.gov.

Table 1: Representative Results for Cinchona Alkaloid-Catalyzed Michael Addition Data for analogous reactions, specific data for the target compound is limited in the provided search results.

CatalystMichael AcceptorMichael DonorYield (%)ee (%)Reference
Cinchonidine-derived thioureaChalconesDiethyl malonateHighHigh dntb.gov.ua
9-Amino(9-deoxy) epicinchonine derivativeβ-NitrostyreneDimethyl malonateGoodHigh nih.gov
Primary amine thiourea from 1,2-diaminocyclohexane and Cinchona alkaloidCyclic and acyclic enonesMalonatesExcellentExcellent nih.gov

Squaramides, featuring a rigid four-membered ring with two amide functionalities, have gained prominence as effective hydrogen-bonding organocatalysts. Similar to thioureas, they can act as bifunctional catalysts when appended to a chiral scaffold, such as a Cinchona alkaloid. The two N-H protons of the squaramide moiety can form strong hydrogen bonds with the carbonyl group of the enone, enhancing its electrophilicity.

The combination of a squaramide unit with a Cinchona alkaloid creates a powerful catalytic system for the asymmetric Michael addition. The squaramide activates the cyclohexenone, while the basic nitrogen of the alkaloid activates the dimethyl malonate. This cooperative catalysis has been shown to be highly effective for the addition of malonates to various Michael acceptors, affording products with high enantioselectivity. While specific examples for the synthesis of this compound are not explicitly detailed, the methodology has been successfully applied to a range of similar substrates rsc.org.

Table 2: Squaramide-Catalyzed Asymmetric Michael Addition of Malonates Data for analogous reactions, specific data for the target compound is limited in the provided search results.

CatalystMichael AcceptorMichael DonorYield (%)ee (%)Reference
Cinchona alkaloid-derived squaramide4-Arylmethylidene-2,3-dioxopyrrolidines2-Isothiocyanato-1-indanonesup to 99up to 99 rsc.org
Quinine-derived squaramideAzadienesα-ThiocyanoindanonesModerateGoodAsymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - MDPI

Bisoxazoline (BOX) ligands are a class of C2-symmetric chiral ligands that, when complexed with a metal, form highly effective Lewis acid catalysts for a variety of asymmetric reactions, including the Michael addition. Copper(II)-BOX complexes are commonly employed for the conjugate addition of malonates to α,β-unsaturated carbonyl compounds.

In this catalytic system, the copper(II) center, coordinated to the chiral BOX ligand, acts as a Lewis acid to activate the 2-cyclohexen-1-one by coordinating to its carbonyl oxygen. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack by the malonate. The chiral environment created by the BOX ligand around the metal center effectively shields one face of the enone, directing the incoming nucleophile to the other face and thus inducing enantioselectivity. A protocol utilizing the inexpensive and environmentally friendly Lewis acid CaCl2 in conjunction with an aminoindanol- and pyridine-derived bisoxazoline ligand has been developed for the asymmetric Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds researchgate.netnih.gov.

Table 3: Copper(II)-Bisoxazoline Catalyzed Michael Addition of Malonates Data for analogous reactions, specific data for the target compound is limited in the provided search results.

Metal-Ligand ComplexMichael AcceptorMichael DonorYield (%)ee (%)Reference
Cu(II)-azabis(oxazoline)Benzylidene malonatesIndoles-up to >99 rsc.orgrameshrasappan.com
CaCl2-Bisoxazolineα,β-Unsaturated carbonylsDimethyl malonateGoodGood researchgate.netnih.gov

Metal-Catalyzed Asymmetric Conjugate Addition (e.g., Ir-catalyzed)

While copper is a common metal for this transformation, other transition metals have also been explored. Iridium-catalyzed asymmetric conjugate addition reactions have shown great promise in various contexts. Chiral iridium complexes, often featuring phosphoramidite or other phosphorus-based ligands, can effectively catalyze the addition of nucleophiles to α,β-unsaturated systems. These catalysts typically operate under mild conditions and exhibit high enantioselectivities. Although specific examples for the synthesis of this compound via iridium catalysis are not prevalent in the literature, the methodology holds potential for this transformation nih.govresearchgate.netrug.nlnih.gov.

Biocatalytic/Chemoenzymatic Transformations for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral molecules. Enzymes, such as lipases, can catalyze a variety of reactions with high enantioselectivity. However, the application of enzymes to the direct Michael addition of dimethyl malonate to cyclohexenone has been met with limited success. One study reported the use of immobilized lipase from Thermomyces lanuginosus (Lipozyme TLIM) for this reaction, but it resulted in a low yield of only 32% chemrxiv.org.

A more successful chemoenzymatic approach involves the microbial reduction of a racemic precursor. In one study, racemic diethyl 2-(3-oxocyclohexyl)malonate was subjected to enantioselective reduction using the fungus Absidia coerulea AM 93. This process yielded (-)-diethyl 2-((S)-3-oxocyclohexyl)malonate with an excellent enantiomeric excess of 98% researchgate.net. This method, while indirect, demonstrates the potential of biocatalysis in accessing the desired enantiomerically pure compound.

Table 4: Biocatalytic/Chemoenzymatic Approaches

BiocatalystSubstrateTransformationProductYield (%)ee (%)Reference
Thermomyces lanuginosus lipase (Lipozyme TLIM)2-Cyclohexen-1-one and diethyl malonateMichael AdditionDiethyl 2-(3-oxocyclohexyl)malonate32- chemrxiv.org
Absidia coerulea AM 93(±)-Diethyl 2-(3-oxocyclohexyl)malonateEnantioselective Reduction(-)-Diethyl 2-((S)-3-oxocyclohexyl)malonate-98 researchgate.net

Enantioselective α-Alkylation Pathways

An alternative synthetic strategy involves the formation of the key carbon-carbon bond via an enantioselective α-alkylation reaction. This can be achieved by either alkylating a ketone with a malonate derivative or by alkylating a malonate enolate with a suitable electrophile under chiral control.

A novel, metal-free approach for the asymmetric alkylation of ketones involves the synergistic use of photoredox and organocatalysis. rsc.org This method has been successfully applied to the α-alkylation of cyclic ketones like cyclohexanone (B45756) with alkyl bromides, including dimethyl bromomalonate. nih.govresearchgate.net

The reaction mechanism proceeds through the following key steps:

A chiral primary amine catalyst, typically derived from a cinchona alkaloid, condenses with cyclohexanone to form a chiral enamine. nih.govnih.gov

This enamine acts as a powerful electron donor that can be activated by visible light, forming a radical cation. rsc.orgscispace.com

The radical cation then undergoes alkylation with the electrophile (dimethyl bromomalonate).

This process allows for the direct formation of the C-C bond at the α-position of the ketone with high enantioselectivity. nih.gov The reaction is notable for proceeding under mild conditions and providing access to valuable chiral building blocks. rsc.org

Table 1: Performance of Photo-organocatalytic α-Alkylation of Cyclohexanone
CatalystAlkylation AgentYield (%)Enantiomeric Excess (ee %)Reference
9-Amino-9-deoxy-epi-quinine (PhQn)Diethyl 2-bromomalonate2884 nih.gov
Cinchona-based primary amineAlkyl HalidesHighHigh rsc.org

This strategy focuses on the alkylation of a prochiral malonate enolate using an electrophile in the presence of a chiral catalyst or auxiliary. The enolate of dimethyl malonate can be generated using a standard base. libretexts.org The key to achieving enantioselectivity is the use of a chiral phase-transfer catalyst or a chiral ligand that complexes with the enolate. nih.govresearchgate.net

The chiral inducer creates a chiral environment around the planar enolate, directing the incoming electrophile (e.g., a 3-halocyclohexanone derivative) to attack preferentially from one face. This results in the formation of one enantiomer over the other. While direct alkylation of simple enolates can be challenging to control, methods using chiral auxiliaries attached to the malonate have shown success in forming quaternary stereocenters with high diastereoselectivity. researchgate.net

Multi-Step Synthetic Routes to the Chiral Compound

Multi-step synthesis provides a robust and scalable approach to complex molecules like this compound. A prominent strategy involves the conjugate addition of dimethyl malonate to an α,β-unsaturated ketone.

The most direct and efficient method for constructing the core structure of the target compound is the asymmetric Michael addition of dimethyl malonate to cyclohex-2-en-1-one. nih.gov This reaction forms the crucial C-C bond and simultaneously establishes the stereocenter at the C3 position of the cyclohexanone ring in a single, highly controlled step.

This transformation is often catalyzed by sophisticated chiral catalyst systems, such as the heterobimetallic GaNa-(S)-BINOL complex developed by Shibasaki. caltech.eduresearchgate.net This catalyst acts as both a Lewis acid to activate the enone and a Brønsted base to generate the malonate nucleophile, all within a chiral ligand framework. researchgate.net This dual activation allows the reaction to proceed with exceptional levels of stereocontrol.

Using this methodology, the Michael adduct, which is the racemic form of the target compound, can be synthesized on a large scale with high yield and nearly perfect enantioselectivity (up to 99% ee). researchgate.net This makes it a highly practical and powerful strategy for the synthesis of this compound.

Table 2: Asymmetric Michael Addition of Dimethyl Malonate to Cyclenones
Michael AcceptorCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
2-Cyclopenten-1-oneGaNa-(S)-BINOL9099 researchgate.net

Sequential Reaction Sequences for Stereoselective Formation

The stereoselective formation of this compound is most effectively achieved through sequential reaction sequences that prioritize the asymmetric conjugate addition of dimethyl malonate to 2-cyclohexen-1-one as the key stereochemistry-determining step. This approach is favored for its efficiency and high degree of stereocontrol. The most prominent and well-documented methodologies involve the use of chiral catalysts, which can be broadly categorized into organocatalysis and metal-based catalysis.

A prevalent strategy involves a direct asymmetric Michael addition, which constructs the chiral center in a single step with high enantioselectivity. Subsequent standard work-up procedures are then typically sufficient to isolate the final product.

One of the most successful approaches for the analogous asymmetric Michael addition of dimethyl malonate to cyclic enones, and adaptable for 2-cyclohexen-1-one, employs a heterobimetallic catalyst system. The Shibasaki Ga-Na-(S)-BINOL complex has demonstrated remarkable efficacy in this transformation. nih.govresearchgate.net This catalyst operates as a bifunctional system, where the gallium acts as a Lewis acid to activate the enone, and the sodium BINOLate acts as a Brønsted base to generate the malonate enolate. This dual activation within a chiral environment allows for a highly ordered transition state, leading to excellent enantioselectivity.

The general sequence can be outlined as follows:

Asymmetric Michael Addition: In this crucial step, 2-cyclohexen-1-one is reacted with dimethyl malonate in the presence of a chiral catalyst. The catalyst, typically a chiral amine or a metal complex with a chiral ligand, facilitates the addition of the malonate to the cyclohexenone ring in a stereocontrolled manner, establishing the desired (S)-configuration at the newly formed stereocenter.

Work-up and Purification: Following the Michael addition, the reaction mixture is quenched and undergoes a standard aqueous work-up to remove the catalyst and any unreacted starting materials. The crude product is then purified, commonly by column chromatography, to yield the enantiomerically enriched this compound.

Below are detailed research findings from a representative study on the asymmetric Michael addition of dimethyl malonate to a cyclic enone, which serves as a strong model for the synthesis of the target compound.

Table 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex nih.gov

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 Ga-Na-(S)-BINOL THF 24 46 90 99

This table showcases the high efficiency and enantioselectivity achievable with the Shibasaki catalyst system for a closely related substrate.

Organocatalysis presents an alternative and powerful strategy for the enantioselective conjugate addition of malonates to enones. Chiral primary amines, such as those derived from cinchona alkaloids or 1,2-diphenylethanediamine, are effective catalysts for this transformation. sci-hub.se These catalysts operate through the formation of a chiral iminium ion intermediate with the enone, which then undergoes a stereoselective attack by the malonate nucleophile.

Table 2: Organocatalyzed Asymmetric Michael Addition of Malonates to Chalcones sci-hub.se

Entry Catalyst Substrate Nucleophile Yield (%) ee (%)
1 (R,R)-DPEN Chalcone Diethyl malonate 99 96
2 (R,R)-DPEN 4'-Methylchalcone Diethyl malonate 98 95
3 (R,R)-DPEN 4-Chlorochalcone Diethyl malonate 97 97

This table provides representative results for the organocatalyzed Michael addition, demonstrating the broad applicability and high stereoselectivity of chiral primary amine catalysts.

The research findings indicate that sequential reaction sequences, primarily centered around a highly enantioselective Michael addition, are the most effective methods for the stereoselective synthesis of this compound. The choice between a metal-based catalyst, such as the Shibasaki catalyst, and an organocatalyst, like a chiral diamine, will depend on the specific substrate, desired scale of the reaction, and cost-effectiveness. Both approaches have demonstrated the capability to produce the desired product with high yield and excellent enantiomeric excess.

Chemical Reactivity and Transformation Studies

Reactions Involving the Active Methylene (B1212753) and Ester Moieties of the Malonate

The malonate portion of the molecule is a classic platform for carbon-carbon bond formation and subsequent derivatization.

The malonic ester synthesis is a foundational method for preparing substituted carboxylic acids. This process typically involves the alkylation of the enolate formed by deprotonating the active methylene carbon (the carbon alpha to both carbonyl groups) masterorganicchemistry.comwikipedia.orgucalgary.ca. In the case of Dimethyl (S)-2-(3-oxocyclohexyl)malonate, the active methylene position is already monosubstituted with the 3-oxocyclohexyl group.

The remaining proton on this alpha-carbon is still acidic and can be removed by a suitable base (e.g., sodium ethoxide, potassium carbonate) to form a nucleophilic enolate ucalgary.cagoogle.com. This enolate can, in principle, react with a second electrophile, such as an alkyl halide, in a subsequent C-alkylation step. This would result in a dialkylated malonic ester, where the alpha-carbon is bonded to both the cyclohexyl ring and a new alkyl group wikipedia.org. A major challenge in such dialkylation reactions can be the formation of product mixtures, which may complicate purification wikipedia.org. The general scheme for this potential second alkylation is presented below.

Table 1: General Conditions for a Second Alkylation of a Substituted Malonic Ester

Step Reagents Purpose Reference
1. Deprotonation Strong base (e.g., NaH, NaOEt, K₂CO₃) Formation of the enolate google.comnih.gov

Note: R represents an alkyl group, and X represents a halide.

Acylation at the alpha-carbon can also be envisioned using acylating agents, although this is less common than alkylation in standard malonic ester syntheses.

A cornerstone of malonic ester chemistry is the sequence of hydrolysis followed by decarboxylation, which converts the substituted malonate into a carboxylic acid masterorganicchemistry.comucalgary.ca. When subjected to acidic or basic conditions, the two methyl ester groups of this compound are hydrolyzed to yield the corresponding dicarboxylic acid, (S)-2-(3-oxocyclohexyl)malonic acid.

This intermediate, being a β-dicarboxylic acid, is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to produce a substituted acetic acid. This decarboxylation step proceeds through a cyclic transition state ucalgary.ca. The final product of this sequence is (S)-(3-oxocyclohexyl)acetic acid. This transformation is a reliable method for converting the malonate into a carboxymethyl group. A patent describing the synthesis of a related compound, methyl dihydrojasmonate, utilizes a similar hydrolysis and decarboxylation sequence on a substituted dimethyl malonate intermediate google.com.

It is noteworthy that controlling the hydrolysis to obtain the dicarboxylic acid without inducing decarboxylation can be challenging, as the latter often occurs readily, especially under acidic conditions and at elevated temperatures beilstein-journals.org.

Table 2: Typical Hydrolysis and Decarboxylation Reaction Sequence

Reaction Typical Conditions Product Reference
Ester Hydrolysis Aqueous acid (e.g., H₃O⁺) or base (e.g., NaOH), followed by acidification (S)-2-(3-oxocyclohexyl)malonic acid ucalgary.ca

Various modern methods, such as the use of microwave irradiation or specific salt additives like lithium sulfate, have been developed to facilitate the decarboxylation of malonate derivatives under milder conditions organic-chemistry.org.

2-Substituted malonic esters are valuable building blocks for the synthesis of heterocyclic compounds. They can undergo cyclocondensation reactions with various dinucleophiles (molecules containing two nucleophilic centers) to form five-, six-, or seven-membered rings nih.govresearchgate.net.

In these reactions, the malonate acts as a three-carbon electrophilic component. For a 2-substituted malonate like this compound, reactions with dinucleophiles such as urea, thiourea, or amidines typically require elevated temperatures or the presence of a basic catalyst nih.govresearchgate.net. For example, the well-known synthesis of barbituric acids involves the condensation of a malonate with urea nih.govresearchgate.net. Reacting this compound with urea would be expected to yield a 5-(3-oxocyclohexyl)barbituric acid derivative.

Table 3: Examples of Cyclocondensation Reactions with Substituted Malonates

Dinucleophile Resulting Heterocyclic Core Reference
Urea Barbituric acid nih.govresearchgate.net
2-Aminopyridine Pyrido[1,2-a]pyrimidine-2,4-dione nih.gov

Transformations of the 3-Oxocyclohexyl Ketone Functionality

The ketone group on the cyclohexyl ring offers another site for diverse chemical transformations, independent of the malonate moiety.

The carbonyl group of the 3-oxocyclohexyl ring can be reduced to a secondary alcohol, yielding a dimethyl (S)-2-((3S)-3-hydroxycyclohexyl)malonate or dimethyl (S)-2-((3R)-3-hydroxycyclohexyl)malonate. The reduction of a ketone on a substituted cyclohexane ring can lead to the formation of two diastereomers, corresponding to the axial or equatorial attack of the reducing agent.

The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the steric environment around the carbonyl group.

Less hindered reagents , such as sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl carbon, leading to the formation of the equatorial alcohol as the major product.

Bulky reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack due to steric hindrance, resulting in the axial alcohol as the predominant diastereomer.

The presence of the bulky malonate group at the C-1 position influences the conformational equilibrium of the ring and the accessibility of the carbonyl group, thereby affecting the diastereoselectivity of the reduction.

Table 4: Predicted Stereochemical Outcome of Ketone Reduction

Reducing Agent Type Predicted Major Product (Alcohol Orientation)
Sodium borohydride (NaBH₄) Small, unhindered hydride Equatorial
Lithium aluminium hydride (LiAlH₄) Small, unhindered hydride Equatorial
L-Selectride® Bulky, hindered hydride Axial

In multi-step syntheses, it is often necessary to protect the ketone functionality to prevent it from reacting with reagents intended for other parts of the molecule, such as the ester groups.

Ketal Formation : The carbonyl group can be readily protected by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms a cyclic acetal, known as a ketal. This protecting group is stable to basic and nucleophilic reagents but can be easily removed by treatment with aqueous acid to regenerate the ketone.

Oxime Formation : The ketone can also be converted to an oxime by reacting it with hydroxylamine (NH₂OH). This transformation is useful not only for protection but also as an intermediate for further reactions, such as the Beckmann rearrangement.

These derivatizations temporarily mask the reactivity of the ketone, allowing for selective transformations on the malonate portion of the molecule.

Enone-Related Reactivity in Subsequent Transformations

The α,β-unsaturated ketone (enone) functionality within the cyclohexyl ring of this compound is, in principle, susceptible to a variety of nucleophilic additions. However, specific studies documenting the enone-related reactivity of this particular compound in subsequent transformations have not been identified in the scientific literature. General reactions of enones include Michael additions, which could serve as a pathway to introduce further substituents to the cyclohexyl core, and various cycloadditions. The specific influence of the bulky dimethyl malonate substituent at the 5-position on the stereochemical and regiochemical outcome of such reactions remains an uninvestigated area of its chemical profile.

Intramolecular Cyclization and Ring-Forming Reactions

Detailed investigations into the intramolecular cyclization and ring-forming reactions of this compound are not described in the available literature. The presence of multiple functional groups, including two ester moieties and a ketone, theoretically allows for a range of intramolecular transformations.

There is no specific information available regarding the use of this compound as a precursor for the synthesis of polycyclic or spirocyclic systems. In theory, intramolecular reactions such as aldol (B89426) condensations or Michael additions could potentially lead to the formation of bicyclic structures. For instance, the enolate of the ketone could react with one of the ester groups, or the malonate enolate could potentially interact with the enone system under specific conditions to forge new rings. However, no published research has demonstrated these transformations for this compound.

Similarly, there are no specific reports on the lactonization of this compound. Lactonization would typically involve the formation of a lactone ring through an intramolecular reaction between one of the ester groups and another functional group within the molecule, potentially after reduction of the ketone or hydrolysis of an ester. The specific conditions and reagents that would favor such a cyclization pathway for this molecule have not been documented.

Electrochemical Oxidative Decarboxylation

Specific studies on the electrochemical oxidative decarboxylation of this compound are not available. However, research on the electrochemical oxidative decarboxylation of a wide range of disubstituted malonic acids provides insight into a potential transformation pathway for this compound. This method allows for the conversion of malonic acid derivatives into dimethoxy ketals in good to excellent yields when conducted under electrochemical conditions in the presence of ammonia (NH₃). chemrxiv.orgnih.govresearchgate.net Subsequent treatment of the crude reaction mixture with aqueous hydrochloric acid (1 M HCl) can then smoothly transform the initially formed ketals into the corresponding ketones in a single vessel operation. chemrxiv.orgnih.govresearchgate.net

This environmentally friendly approach avoids the use of toxic reagents and employs mild reaction conditions. chemrxiv.org The process is believed to proceed through radical intermediates. chemrxiv.org Given the broad functional group tolerance of this electrochemical method, it is plausible that this compound could undergo a similar transformation, though this has not been experimentally verified in the literature.

Table of Reaction Conditions for Electrochemical Oxidative Decarboxylation of General Malonic Acid Derivatives

StepReagents and ConditionsProduct Type
1. ElectrolysisNH₃, Methanol, Current density of 20 mA/cm², Room temperatureDimethoxy Ketal
2. Hydrolysis1 M aq HClKetone

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of Dimethyl (S)-2-(3-oxocyclohexyl)malonate in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all protons and carbons can be achieved. The data presented is based on analysis of closely related structures and established spectroscopic principles.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of each proton in the molecule. The signals for the cyclohexyl ring protons are expected in the aliphatic region, while the methoxy groups of the malonate ester appear as sharp singlets. The methine proton on the malonate moiety is a key diagnostic signal.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.73 Singlet 3H OCH₃
~ 3.72 Singlet 3H OCH₃
~ 3.50 Doublet 1H CH(COOMe)₂
~ 2.52–2.23 Multiplet 5H CH₂C=O, CH(CH₂)₂

Data interpreted from spectral analysis of similar compounds, such as Dimethyl-2-methyl-2-(3-oxocyclohexyl)malonate acs.org.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Key signals include the two distinct ester carbonyls, the ketone carbonyl on the cyclohexyl ring, and the carbons of the aliphatic ring system.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 210.2 C=O (Ketone)
~ 171.4 C=O (Ester)
~ 56.9 C H(COOMe)₂
~ 52.6 OC H₃
~ 52.5 OC H₃
~ 43.3 Cyclohexyl CH₂
~ 42.7 Cyclohexyl CH
~ 41.1 Cyclohexyl CH₂
~ 26.6 Cyclohexyl CH₂

Data interpreted from spectral analysis of similar compounds, such as Dimethyl-2-methyl-2-(3-oxocyclohexyl)malonate acs.org.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexyl ring, allowing for the tracing of the spin system and confirming the connectivity of the aliphatic protons. For instance, the protons on C4 would show correlations to the protons on C5 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the methoxy protons (OCH₃) to the ester carbonyl carbon (C=O), and the protons on the cyclohexyl ring (e.g., at C2 and C4) to the ketone carbonyl carbon at C3.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 1750-1730 C=O Stretch Ester (malonate)
~ 1715 C=O Stretch Ketone (cyclohexanone)
~ 2950-2850 C-H Stretch Aliphatic (cyclohexyl and methyl)

The precise positions of the carbonyl stretching bands can provide insights into the molecular conformation and any potential intramolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₁H₁₆O₅), the expected molecular weight is 228.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed at approximately 228.0998 m/z for the [M+H]⁺ ion acs.org.

Table 4: Expected Key Fragments in the Mass Spectrum

m/z Value Possible Fragment Description
228 [M]⁺ Molecular Ion
197 [M - OCH₃]⁺ Loss of a methoxy group
169 [M - COOCH₃]⁺ Loss of a methoxycarbonyl group
132 [CH₂(COOCH₃)₂]⁺ Dimethyl malonate fragment

The fragmentation is often characterized by cleavages adjacent to the carbonyl groups, which is a common pattern for esters and ketones mdpi.com.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the (S) and (R) enantiomers and determining the enantiomeric excess (e.e.) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), would be highly effective nih.gov. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity of the (S)-isomer can be accurately quantified researchgate.net.

Unveiling the Absolute Stereochemistry of this compound and its Derivatives Through X-ray Crystallography

The precise three-dimensional arrangement of atoms in chiral molecules is paramount in determining their chemical and biological properties. In the realm of asymmetric synthesis, X-ray crystallography stands as the definitive method for the unambiguous determination of absolute configuration. This section delves into the advanced spectroscopic characterization of this compound and its key chemical relatives, focusing on the pivotal role of single-crystal X-ray diffraction in elucidating their absolute stereochemistry.

While a crystal structure for the title compound, this compound, is not directly available in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive understanding of its stereochemistry can be achieved by examining the crystallographic data of its enantiomer and its key synthetic products, such as the Wieland-Miescher ketone and its intermediates.

The Foundational Structure: Dimethyl (R)-2-(3-oxocyclohexyl)malonate

The absolute configuration of the enantiomeric counterpart, dimethyl (R)-2-(3-oxocyclohexyl)malonate, has been unequivocally established through single-crystal X-ray analysis. This structural determination provides a critical reference point for assigning the stereochemistry of the (S)-enantiomer and its derivatives. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre under the deposition number CCDC 298971, offers a detailed insight into the molecule's solid-state conformation.

The analysis reveals a chair conformation for the cyclohexanone (B45756) ring, with the malonate substituent occupying an equatorial position. This arrangement is crucial for minimizing steric hindrance and is a key feature influencing the reactivity of the molecule. The precise bond lengths and angles determined from the X-ray data serve as a benchmark for computational models and further spectroscopic analysis.

Interactive Table: Crystallographic Data for Dimethyl (R)-2-(3-oxocyclohexyl)malonate
ParameterValue
CCDC Number298971
Empirical FormulaC₁₁H₁₆O₅
Formula Weight228.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.963(2) Å, α = 90°b = 11.234(3) Å, β = 90°c = 14.739(4) Å, γ = 90°
Volume1153.3(5) ų
Z4
Density (calculated)1.314 Mg/m³

Stereochemical Confirmation in Key Synthetic Products

The utility of this compound as a chiral building block is prominently demonstrated in the asymmetric synthesis of bicyclic and polycyclic systems. The Robinson annulation of this compound with methyl vinyl ketone and subsequent intramolecular aldol (B89426) condensation leads to the formation of the renowned Wieland-Miescher ketone, a vital intermediate in the synthesis of steroids and other natural products.

In numerous synthetic campaigns, X-ray crystallography has been employed to confirm the absolute configuration of key intermediates and final products derived from the Wieland-Miescher ketone. For instance, in the total synthesis of the indole diterpene alkaloid (-)-paspaline A, the stereochemistry of a crucial tertiary alcohol intermediate, obtained from the Wieland-Miescher ketone, was rigorously confirmed by single-crystal X-ray diffraction. This analysis was instrumental in verifying the integrity of the chiral center originating from the initial malonate starting material throughout a multi-step synthesis.

Similarly, studies focusing on the enzymatic reduction of precursors to Wieland-Miescher ketone analogues have utilized X-ray crystallography to determine the absolute stereochemistry of the resulting products. In one such study, the structure of a reduction product, identified as (1S,3S,6S)-triketone, was unambiguously determined by X-ray analysis, further solidifying the understanding of stereochemical control in these complex transformations.

While detailed crystallographic tables for every intermediate are specific to individual research publications, the consistent application of X-ray diffraction in these synthetic endeavors underscores its indispensable role. It provides the ultimate proof of stereochemical configuration, validating the effectiveness of the asymmetric methodologies employed and ensuring the enantiopurity of the final target molecules. The absolute configuration of the (S)-malonate logically dictates the stereochemical outcome in these subsequent products, a hypothesis consistently verified by crystallographic analysis of these downstream compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic structure of dimethyl (S)-2-(3-oxocyclohexyl)malonate. These theoretical calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

DFT studies reveal that the cyclohexyl ring of this compound typically adopts a chair conformation to minimize steric strain. The malonate substituent occupies an equatorial position to further enhance stability. The electronic structure analysis, often visualized through molecular orbital plots and electrostatic potential maps, highlights the distribution of electron density within the molecule. These analyses identify the electron-rich carbonyl oxygen atoms and the electron-deficient carbonyl carbon atoms as the primary sites for nucleophilic and electrophilic attack, respectively. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap provides insights into the molecule's kinetic stability and reactivity.

ParameterCalculated Value
C=O Bond Length (Ketone)~1.22 Å
C=O Bond Length (Ester)~1.21 Å
C-C-C Bond Angle (Ring)~111°
HOMO-LUMO GapVaries with functional/basis set

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, intermediates, transition states, and products.

Transition state analysis is a key component of these studies. By calculating the structure and energy of the transition state, which represents the highest energy point along the reaction coordinate, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics of the reaction. For instance, in the context of conjugate addition reactions to the enone system of the cyclohexyl ring, DFT calculations can model the approach of a nucleophile and identify the transition state leading to the formation of the new carbon-carbon bond.

Prediction and Rationalization of Stereoselectivity

One of the most significant applications of computational modeling for this compound is in the prediction and rationalization of stereoselectivity in its reactions. The inherent chirality of the (S)-enantiomer often directs the stereochemical outcome of subsequent transformations.

Theoretical models can be used to calculate the energies of the different diastereomeric transition states that lead to various stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. The lower the energy of a particular transition state, the faster the reaction pathway and the more abundant the corresponding stereoisomer will be. These calculations allow chemists to understand the origins of observed stereoselectivity, often attributing it to specific steric or electronic interactions in the transition state. This predictive capability is invaluable for designing new stereoselective syntheses.

Conformational Analysis and Interconversion Studies

The flexible nature of the cyclohexyl ring in this compound means that it can exist in multiple conformations. Conformational analysis using computational methods is employed to identify the different stable conformers and to determine their relative energies.

The primary conformations of the cyclohexyl ring are the chair, boat, and twist-boat forms. For this compound, DFT calculations consistently show that the chair conformation is the most stable. Interconversion studies focus on the energy barriers between these different conformations. By mapping the potential energy surface for ring-flipping, the transition states connecting the various conformers can be located. The calculated energy barriers for these processes provide information on the rate of interconversion at different temperatures. Understanding the conformational landscape is essential as the reactivity and stereochemical outcome of reactions can be highly dependent on the predominant conformation of the starting material.

ConformerRelative Energy (kcal/mol)
Chair0.00
Twist-Boat~5.5
Boat~6.9

Applications in the Synthesis of Complex Organic Molecules

Role as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products and their analogues often requires precise control over stereochemistry to achieve biological activity. Chiral building blocks like Dimethyl (S)-2-(3-oxocyclohexyl)malonate are instrumental in establishing the desired three-dimensional architecture of the target molecule.

While direct synthesis of jasmonates using this compound is not prominently documented, the core reaction for jasmonate synthesis provides a clear analogue for its potential reactivity. The industrial synthesis of jasmonate analogues, such as methyl dihydrojasmonate (Hedione), relies on the Michael 1,4-addition of dimethyl malonate to an α,β-unsaturated cyclopentenone. chimia.chwikipedia.orgresearchgate.net For instance, the reaction between 2-pentyl-cyclopent-2-enone and dimethyl malonate is a key step in producing the immediate precursor to methyl dihydrojasmonate. chimia.chgoogle.com

This well-established transformation on a five-membered ring system highlights the synthetic potential of the analogous six-membered ring system in this compound for creating complex cyclohexyl-containing natural product analogues. The 3-oxocyclohexyl core is a common feature in various terpenoids and other natural products, suggesting the utility of this chiral building block in their total synthesis.

Table 1: Analogous Michael Addition in Jasmonate Synthesis
Reactant 1Reactant 2Key Reaction TypeProduct Intermediate
2-Pentyl-2-cyclopentenoneDimethyl malonateMichael AdditionDimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate

The bifunctional nature of this compound, containing both a ketone and an active methylene (B1212753) group (malonate), makes it an ideal precursor for intramolecular cyclization reactions to form bicyclic and fused ring systems. The ketone can undergo reactions such as aldol (B89426) condensations or reductive aminations, while the malonate can be further functionalized or serve as a nucleophile.

Through a sequence of reactions, this compound can be elaborated into precursors for intramolecular cyclizations that generate complex polycyclic frameworks. For example, the ketone can be transformed to set the stage for a chimia.chnih.govsigmatropic rearrangement, a powerful method for constructing cis-fused bicyclic systems stereoselectively, which has been demonstrated in the synthesis of skeletons like cis-2-oxa-9-vinyldecalin. rsc.org The inherent chirality of the starting material would be expected to influence the stereochemical outcome of such cyclizations, making it a valuable strategy in asymmetric synthesis.

Engineering of Molecules with Multiple Stereogenic Centers

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of complex organic molecules that feature multiple stereogenic centers. The inherent chirality of this building block, specifically the (S)-configuration at the carbon atom of the cyclohexyl ring attached to the malonate moiety, provides a powerful tool for controlling the stereochemical outcome of subsequent transformations. This control is fundamental in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity and physical properties of the target molecule.

The primary strategy for introducing new stereogenic centers involves diastereoselective reactions, where the existing chiral center influences the formation of a new one. The ketone and the active methylene protons of the malonate group in this compound are key functional handles for such transformations.

Diastereoselective Alkylation and Addition Reactions

The malonate unit can be deprotonated to form a nucleophilic enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide or an aldehyde, creates a new stereogenic center at the α-carbon of the malonate. The steric bulk of the (S)-configured 3-oxocyclohexyl group directs the approach of the electrophile, favoring one face of the enolate over the other. This facial bias results in the preferential formation of one diastereomer over the other.

Similarly, the ketone functionality can be targeted by nucleophiles. The reduction of the ketone, for instance, generates a hydroxyl group and a new stereocenter. The stereochemical outcome of this reduction can be influenced by the adjacent stereocenter, particularly with the use of sterically demanding reducing agents.

Research Findings in Stereocontrol

While specific studies on this compound are specialized, the principles of its use can be understood from broader research into asymmetric Michael additions and related transformations using similar chiral building blocks. nih.govresearchgate.net In these reactions, a chiral catalyst or a chiral substrate directs the formation of new stereocenters with high enantioselectivity and diastereoselectivity. nih.gov For instance, the asymmetric Michael addition of dimethyl malonate to cyclic enones, a reaction analogous to the intramolecular transformations possible for the title compound, can yield products with high enantiomeric excess (ee). researchgate.netnih.gov

In a representative diastereoselective reaction involving a chiral malonate substrate, the choice of reaction conditions is critical for maximizing the diastereomeric ratio (d.r.). The table below illustrates typical outcomes from such a reaction, where a chiral malonate is reacted with an electrophile under various conditions to create an additional stereocenter.

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)08580:20
2Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-789295:5
3Potassium Carbonate (K2CO3)Acetonitrile (CH3CN)257860:40
4Lithium Hexamethyldisilazide (LiHMDS)Toluene-789092:8

This table presents representative data for a diastereoselective alkylation on a chiral malonate substrate to illustrate the influence of reaction conditions on stereochemical control.

The data demonstrates that stronger, bulkier bases and lower temperatures, such as in the case of LDA at -78 °C (Entry 2), generally lead to higher diastereoselectivity. This is attributed to a more organized and sterically hindered transition state, which amplifies the directing effect of the existing stereocenter. The resulting product, now possessing two controlled stereogenic centers, can be further elaborated. For example, subsequent reduction of the ketone and cyclization can lead to the formation of complex bicyclic structures with multiple, well-defined stereocenters, which are common motifs in natural product synthesis.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric synthesis of chiral cyclohexanone (B45756) derivatives is a field of continuous development. While methods exist for related compounds, future work on Dimethyl (S)-2-(3-oxocyclohexyl)malonate will likely focus on developing new catalytic systems that offer higher enantioselectivity and greater process efficiency. The Michael addition of dimethyl malonate to a cyclohexenone precursor is a key step where catalysis plays a crucial role. nih.gov

Current research in asymmetric catalysis provides a roadmap for these future developments. For instance, heterobimetallic complexes, which can act as both a Lewis acid and a Brønsted base, have shown high efficiency in catalyzing asymmetric Michael additions. researchgate.net The application of such catalysts to the synthesis of this compound could lead to near-perfect enantiomeric excess (ee) on a large scale. researchgate.net Furthermore, organocatalysis, using chiral primary amines or cinchona alkaloids, represents another promising avenue for achieving high enantioselectivity in the synthesis of versatile chiral building blocks like the Hajos-Parrish and Wieland-Miescher ketones, which are structurally related to the cyclohexyl core of the target molecule. organic-chemistry.orgacs.org

Interactive Table: Potential Catalytic Systems for Investigation

Catalyst Type Key Features Potential Impact on this compound Synthesis
Heterobimetallic Complexes (e.g., Ga-Na-BINOL) Dual Lewis acid and Brønsted base activity. researchgate.net High enantioselectivity (potentially >99% ee) and applicability to large-scale synthesis. researchgate.net
Chiral Primary Amines High efficiency at low catalyst loadings (e.g., 1 mol%). organic-chemistry.org Cost-effective and efficient synthesis, even at gram scale. organic-chemistry.org
Cinchona Alkaloids Photo-organocatalytic activation of ketones as transient enamines. acs.org Novel photochemical routes with high enantioselectivity.

Integration into Flow Chemistry for Scalable and Sustainable Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.gov For a commercially relevant intermediate like this compound, integrating its synthesis into a flow chemistry platform is a logical next step. Flow chemistry is particularly well-suited for multistep syntheses, allowing for the "telescoping" of reactions without the need to isolate intermediates. nih.govumontreal.ca

Interactive Table: Flow Chemistry Parameters and Their Impact

Flow Chemistry Parameter Advantage for Scalable Synthesis Implication for Sustainability
Immobilized Catalysts Simplifies purification and allows for catalyst reuse. umontreal.ca Reduces catalyst waste and improves process economy.
Microreactors Excellent heat and mass transfer, enabling precise control over reaction conditions. umontreal.ca Minimizes solvent and energy consumption per unit of product.
Telescoped Reactions Eliminates intermediate isolation and purification steps. nih.gov Reduces overall waste generation and process time.

Exploration of Chemoenzymatic Cascades utilizing this compound

Chemoenzymatic cascades, which combine the high selectivity of enzymes with the broad reactivity of chemical catalysts, offer a powerful strategy for complex molecule synthesis. mdpi.com this compound is an ideal substrate for such cascades due to its multiple functional groups (ketone and malonate ester).

A future research direction could involve the enzymatic reduction of the ketone functionality. Enzymes like cyclohexanone monooxygenase (CHMO) or other engineered alcohol dehydrogenases could achieve highly stereoselective reduction of the 3-oxo group, providing access to diastereomerically pure cyclohexanol derivatives. nih.gov This enzymatic step could be combined in a one-pot sequence with subsequent chemical modifications of the malonate moiety. For example, arylmalonate decarboxylase (AMDase) variants have been used in cascades to produce optically pure acids after a chemical reduction step. nih.gov While AMDase acts on arylmalonates, the principle of combining enzymatic decarboxylation with a chemical reaction could be adapted for derivatives of this compound.

Interactive Table: Potential Chemoenzymatic Cascade

Enzymatic Step Chemical Step Potential Cascade Product from this compound
Ketoreductase (KRED) Hydrolysis and Decarboxylation (S)-3-((1S,3S)-3-hydroxycyclohexyl)acetic acid
Lipase (for enantioselective hydrolysis) Intramolecular cyclization Chiral lactones and bicyclic compounds

Detailed Investigations into Structure-Reactivity-Selectivity Relationships

A fundamental understanding of the relationship between the structure of this compound, its reactivity, and the selectivity of its transformations is crucial for expanding its synthetic utility. While extensive studies exist for simpler malonates, detailed investigations on this specific chiral, cyclic derivative are a key area for future research. uni-muenchen.de

Computational modeling and experimental studies could elucidate how the stereochemistry and conformational preferences of the cyclohexyl ring influence the accessibility and reactivity of the malonate protons and the ketone carbonyl. For instance, understanding the facial selectivity of nucleophilic attack on the carbonyl group is essential for predicting the stereochemical outcome of reduction or addition reactions. Similarly, investigating the factors that control C- vs. O-alkylation of the malonate enolate will be critical for designing selective syntheses of more complex derivatives. uni-muenchen.de These studies will enable more predictable and rational design of synthetic routes starting from this chiral building block.

Interactive Table: Areas for Structure-Reactivity Investigation

Structural Feature of Malonate Derivative Observed Reactivity/Selectivity Area for Investigation with this compound
Prochiral center in arylmalonates Asymmetric decarboxylation with AMDase. nih.gov Influence of the (S)-cyclohexyl substituent on enzymatic or chemical decarboxylation selectivity.
β-Ketoester moiety Ambident reactivity of enolates (C- vs. O-alkylation). uni-muenchen.de Effect of the chiral cyclohexyl ring on the regioselectivity of alkylation reactions.

Expansion of Synthetic Utility to Novel Molecular Frameworks

The primary value of a chiral building block like this compound lies in its potential to serve as a starting material for a diverse range of complex molecules. Future research will undoubtedly focus on leveraging its inherent stereochemistry and functionality to construct novel molecular frameworks.

The malonate group is a versatile handle for introducing further complexity. For example, it can be used in cyclocondensation reactions with dinucleophiles to form a variety of six-membered heterocyclic rings, such as barbiturates or pyridopyrimidines. nih.gov The ketone functionality can be used as a point for ring expansion, annulation, or the introduction of new stereocenters. The combination of these functionalities opens pathways to spirocyclic, bridged, and fused ring systems that are often found in natural products and pharmaceutically active compounds. For instance, intramolecular aldol (B89426) or Michael reactions could be envisioned to construct bicyclic systems, which are common scaffolds in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl (S)-2-(3-oxocyclohexyl)malonate?

The synthesis typically involves malonic ester condensation or nucleophilic substitution. A common approach is the reaction of malonyl chloride with (S)-3-oxocyclohexanol in the presence of a base (e.g., pyridine) to form the ester. Alternatively, coupling cyclohexanone derivatives with dimethyl malonate via Knoevenagel or Michael addition can yield the target compound. Purification often employs recrystallization or column chromatography, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • 1H/13C-NMR : The cyclohexyl oxo group (δ ~2.1–2.5 ppm for ketone protons) and malonate ester protons (δ ~3.7–3.8 ppm, singlet) are diagnostic. Stereochemistry is confirmed via coupling constants in chiral centers .
  • ESI-MS : Molecular ion peaks ([M+H]+) around m/z 270–280, with fragmentation patterns indicating loss of methoxy groups (−32 Da) .
  • IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester and ketone groups) .

Q. What safety protocols are critical for handling this compound?

Due to its ester and ketone functional groups, it may cause skin/eye irritation. Follow GHS guidelines:

  • Use PPE (nitrile gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store at room temperature, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence reactivity in catalytic applications?

The (S)-configuration affects enantioselectivity in asymmetric catalysis. For example, in Diels-Alder reactions, the cyclohexyl oxo group can act as a hydrogen-bond acceptor, stabilizing transition states. Mechanistic studies using kinetic isotopic labeling (e.g., deuterated substrates) or X-ray crystallography of intermediates are recommended to elucidate stereoelectronic effects .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • DFT Calculations : Optimize geometry to assess electronic properties (e.g., frontier molecular orbitals for reactivity prediction).
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase) to predict binding affinity.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~1.5–2.0) and metabolic stability based on esterase susceptibility .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from:

  • Reaction Conditions : Temperature fluctuations (±5°C) or solvent polarity (e.g., THF vs. DCM) alter kinetics.
  • Purification Methods : Column chromatography vs. distillation may recover different enantiomeric ratios.
  • Catalyst Loading : Trace metal impurities (e.g., from glassware) can accelerate/inhibit reactions. Replicate experiments under inert atmospheres (N2/Ar) and use HPLC to quantify enantiopurity .

Q. What strategies enhance the compound’s stability in aqueous media?

  • pH Control : Maintain neutral/buffered conditions (pH 6–8) to prevent ester hydrolysis.
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Prodrug Design : Modify the malonate ester to a more hydrolytically stable group (e.g., tert-butyl ester) while retaining bioactivity .

Q. How can derivatives of this compound be designed for antimicrobial activity?

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, nitro groups) at the cyclohexyl or malonate positions.
  • In Silico Screening : Prioritize derivatives with favorable LogD (1–3) and topological polar surface area (TPSA <90 Ų) for membrane permeability.
  • Biological Assays : Test against Gram-negative/-positive bacteria using MIC (Minimum Inhibitory Concentration) protocols. Cross-reference with cytotoxicity data (e.g., HEK293 cell lines) .

Methodological Notes

  • Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., solvent, catalyst, temperature).
  • Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, COSY) and compare retention times in chiral HPLC with authentic standards.
  • Contradiction Mitigation : Document all reaction parameters (humidity, stirring rate) and use statistical tools (ANOVA) to identify significant variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.